molecular formula C10H10ClFN2O B2795510 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide CAS No. 2379917-15-2

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide

Cat. No.: B2795510
CAS No.: 2379917-15-2
M. Wt: 228.65
InChI Key: ZBBNJWVSDQBFFK-UHFFFAOYSA-N
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Description

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a dimethylaminomethylidene group, and a fluorobenzamide moiety, which contribute to its distinct chemical behavior.

Scientific Research Applications

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

While the mechanism of action for 2-Chloro-N,N-dimethylethylamine hydrochloride isn’t explicitly stated, a similar compound, chlormethine, works by binding to DNA, crosslinking two strands, and preventing cell duplication .

Safety and Hazards

This compound is classified as having acute oral toxicity, germ cell mutagenicity, specific target organ toxicity (repeated exposure), and chronic aquatic toxicity . It is harmful if swallowed, suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group. Finally, the resulting intermediate is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce the chloro group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like KMnO4 in acidic or basic conditions.

    Reduction: Reagents like LiAlH4 in anhydrous ether or NaBH4 in methanol.

Major Products

    Substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylacetamide
  • 4-Fluorobenzamide
  • N,N-Dimethylformamide

Uniqueness

2-Chloro-N-((dimethylamino)methylene)-4-fluorobenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-N-(dimethylaminomethylidene)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c1-14(2)6-13-10(15)8-4-3-7(12)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBNJWVSDQBFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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